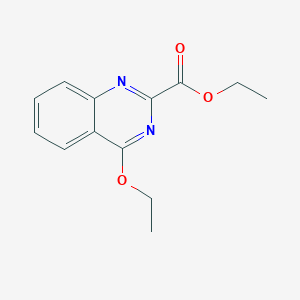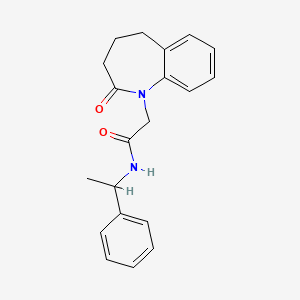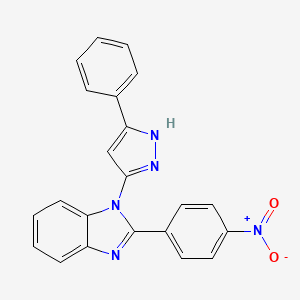
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate, also known as CCQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCQ belongs to the class of quinoline-based compounds and has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate is not fully understood. However, it has been proposed that Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Activation of the AMPK pathway has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has been found to exhibit several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has been found to inhibit the replication of the Zika virus.
Advantages and Limitations for Lab Experiments
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity through recrystallization. Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has also been found to exhibit low toxicity in vitro. However, Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has several limitations for lab experiments. It is not water-soluble, which limits its use in aqueous environments. Additionally, Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has poor bioavailability, which limits its use in vivo.
Future Directions
There are several future directions for the study of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate. One potential direction is the investigation of the anti-inflammatory and anti-tumor effects of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate in vivo. Another potential direction is the development of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate derivatives with improved bioavailability and water solubility. Additionally, the anti-viral activity of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate against the Zika virus could be further investigated. Overall, Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has shown great potential as a therapeutic agent and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate involves the reaction of 6-chloro-3-cyanoquinoline-4-carbaldehyde with piperidine-3-carboxylic acid ethyl ester in the presence of a base. The reaction proceeds through a condensation reaction and results in the formation of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate as a yellow solid. The purity of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate can be increased through recrystallization from a suitable solvent.
Scientific Research Applications
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has been found to exhibit anti-viral activity against the Zika virus.
properties
IUPAC Name |
ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-24-18(23)12-4-3-7-22(11-12)17-13(9-20)10-21-16-6-5-14(19)8-15(16)17/h5-6,8,10,12H,2-4,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGQZOKFMDCXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B7544142.png)
![1-{[4-Methyl-2-(phenoxymethyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7544143.png)

![1-[2-(4-benzylpiperazino)-2-oxoethyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B7544156.png)


![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544166.png)
![N-(2-furylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544167.png)
![2-[5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B7544177.png)
![N-(2,5-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544182.png)

![6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7544186.png)
![4-{4-[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544199.png)